

The Downstream Signaling of ML382: An In-depth Technical Guide

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Compound of Interest

Compound Name: **ML382**

Cat. No.: **B609162**

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Abstract

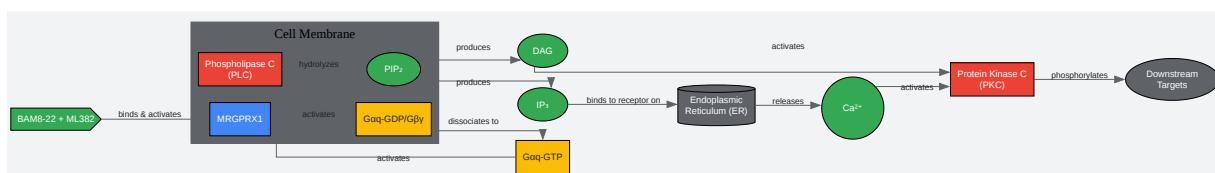
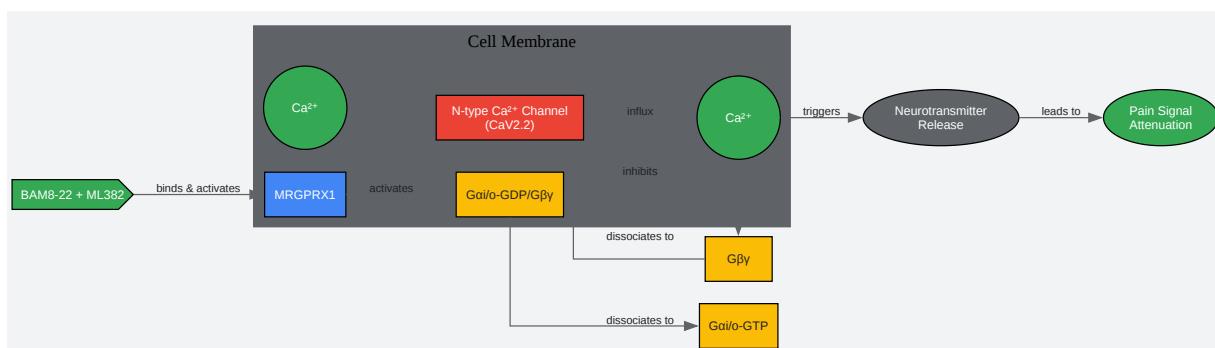
ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in small-diameter primary sensory neurons and is implicated in pain and itch sensation. **ML382** enhances the activity of the endogenous MRGPRX1 agonist, bovine adrenal medulla 8-22 (BAM8-22), leading to the modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by **ML382**, detailed experimental protocols for their investigation, and quantitative data to support the described mechanisms.

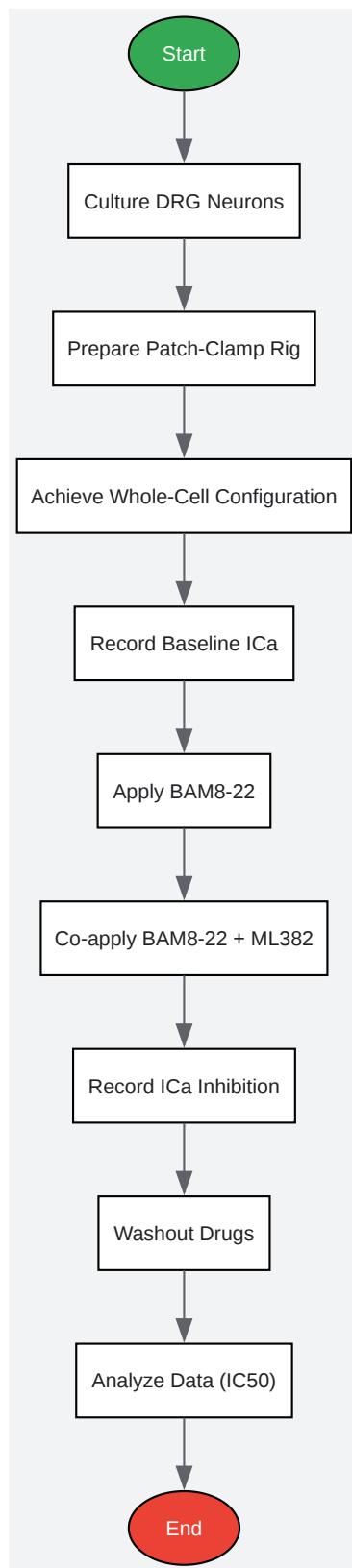
Core Signaling Pathways of MRGPRX1 Modulated by ML382

MRGPRX1 is a G protein-coupled receptor (GPCR) that couples to both inhibitory ($G\alpha_i/o$) and stimulatory ($G\alpha_q$) G proteins. The potentiation of BAM8-22-induced MRGPRX1 activation by **ML382** results in the simultaneous engagement of these two key signaling pathways.

The $G\alpha_i/o$ -Mediated Pathway: Inhibition of N-type Calcium Channels

Upon activation by the BAM8-22/**ML382** complex, the G α /o protein dissociates into its G α /o-GTP and G β y subunits. The liberated G β y dimer directly interacts with and inhibits the activity of N-type voltage-gated calcium channels (CaV2.2). This inhibition reduces calcium influx into the presynaptic terminal of sensory neurons, leading to a decrease in neurotransmitter release and subsequent attenuation of pain signals.





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